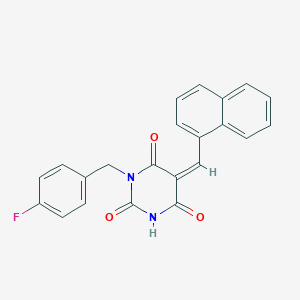![molecular formula C17H13FN2O B5029365 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)
1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone, also known as FPE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule that belongs to the family of chalcones, which are widely used in medicinal chemistry. FPE has been synthesized using various methods, and its structure has been characterized using spectroscopic techniques.
Wirkmechanismus
The mechanism of action of 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone in the biological system is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been reported to exhibit various biochemical and physiological effects in the biological system. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has also been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone can be synthesized using various methods, and its structure has been characterized using spectroscopic techniques. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone is also stable under normal laboratory conditions, which makes it suitable for long-term storage and handling. However, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has some limitations for lab experiments, including its low solubility in water and its potential toxicity. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone is poorly soluble in water, which limits its use in aqueous solutions. In addition, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been reported to exhibit cytotoxicity at high concentrations, which requires caution in handling and use.
Zukünftige Richtungen
1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has several potential future directions for scientific research, including its application in drug discovery, materials science, and environmental monitoring. In drug discovery, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone can be used as a lead compound for the synthesis of novel anticancer and anti-inflammatory agents. In materials science, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone can be used as a building block for the synthesis of fluorescent materials with unique properties. In environmental monitoring, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone can be used as a fluorescent probe for the detection of metal ions and organic pollutants in water and soil samples. Further studies are needed to explore these potential applications of 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone and to elucidate its mechanism of action in the biological system.
Conclusion
In conclusion, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone can be synthesized using various methods, and its structure has been characterized using spectroscopic techniques. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has several advantages for lab experiments, including its easy synthesis, low cost, and high stability, but it also has some limitations, including its low solubility in water and potential toxicity. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has several potential future directions for scientific research, and further studies are needed to explore its potential applications and mechanism of action.
Synthesemethoden
1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone can be synthesized using various methods, including Claisen-Schmidt condensation, Suzuki-Miyaura coupling, and Heck reaction. In the Claisen-Schmidt condensation method, 5-fluoro-3'-acetyl-2-biphenylcarboxaldehyde and 1H-pyrazole-3-carboxaldehyde are reacted in the presence of a base to form 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone. In the Suzuki-Miyaura coupling method, 5-fluoro-3'-bromobiphenyl and 1H-pyrazole-3-boronic acid are reacted in the presence of a palladium catalyst to form 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone. In the Heck reaction method, 5-fluoro-3'-iodobiphenyl and 1H-pyrazole-3-yl methacrylate are reacted in the presence of a palladium catalyst to form 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone. The yield of 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone using these methods varies from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has also been reported to reduce inflammation in animal models of arthritis and to exhibit antibacterial activity against Gram-positive bacteria. In materials science, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been used as a building block for the synthesis of fluorescent materials. In analytical chemistry, 1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone has been used as a fluorescent probe for the detection of metal ions and amino acids.
Eigenschaften
IUPAC Name |
1-[4-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11(21)15-6-5-14(18)10-16(15)12-3-2-4-13(9-12)17-7-8-19-20-17/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFFYAZCLUDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

